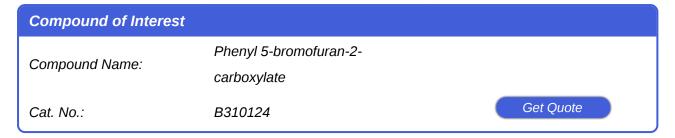


A Comparative Guide to the X-ray Crystallography of Furan-2-Carboxylate Derivatives

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data of derivatives of furan-2-carboxylic acid, with a focus on structures analogous to **Phenyl 5-bromofuran-2-carboxylate**. While crystallographic data for the specific phenyl ester was not publicly available, this document leverages data from closely related compounds to offer insights into the structural characteristics of this class of molecules. The information presented is crucial for understanding molecular geometry, intermolecular interactions, and for guiding the design of novel therapeutic agents.

Comparison of Crystallographic Data

The structural parameters of furan-2-carboxylate derivatives are influenced by the nature and position of substituents on the furan ring and the ester group. Below is a comparison of key crystallographic data from published studies on related compounds.



Compo und Name	Space Group	a (Å)	b (Å)	c (Å)	β (°)	Key Bond Lengths (Å)	Key Bond Angles (°)
5-(4- Nitrophe nyl)furan- 2- carboxyli c acid[1]	P2 ₁ 2 ₁ 2 ₁ (orthorho mbic)	-	-	-	-	C-O (furan): ~1.36, C=O: ~1.22	C-O-C (furan): ~106
N- (diethylca rbamothi oyl) furan-2- carboxa mide[2]	-	-	-	-	-	C-O (furan): ~1.37, C=O: ~1.23	C-O-C (furan): ~105
Ethyl 5- bromo-2- (4- methoxy phenyl) oxazole- 4- carboxyla te[3]	P21/n (monocli nic)	14.828	7.1335	25.119	100.066	C-O (oxazole) : ~1.37, C=O: ~1.21	C-O-C (oxazole) : ~108

Note: Detailed bond lengths and angles for 5-(4-Nitrophenyl)furan-2-carboxylic acid and N-(diethylcarbamothioyl) furan-2-carboxamide were not fully detailed in the abstracts; the table presents typical values for comparison.

The data indicates that the core furan or oxazole ring geometry is largely preserved across different derivatives. The planarity of the furan ring is a common feature, often influencing the conformation of the entire molecule through conjugation with adjacent substituents. For instance, in N-(diethylcarbamothioyl) furan-2-carboxamide, the furan ring is nearly coplanar



with the aminocarbamothioyl moiety, a conformation stabilized by an intramolecular hydrogen bond.[2]

Experimental Protocols

The determination of crystal structures for these derivatives involves a standardized workflow, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.

Synthesis and Crystallization

The synthesis of these compounds typically involves standard organic chemistry reactions. For example, 5-(4-Nitrophenyl)furan-2-carboxylic acid was prepared via a Suzuki coupling reaction between methyl 5-bromofuran-2-carboxylate and (4-nitrophenyl)boronic acid, followed by hydrolysis.[1]

Crystallization is a critical step and is often achieved by slow evaporation of a suitable solvent. For 5-(4-Nitrophenyl)furan-2-carboxylic acid, crystals were obtained unexpectedly during co-crystallization experiments.[1] The synthesis of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate was followed by recrystallization from ethanol to afford colorless crystals.

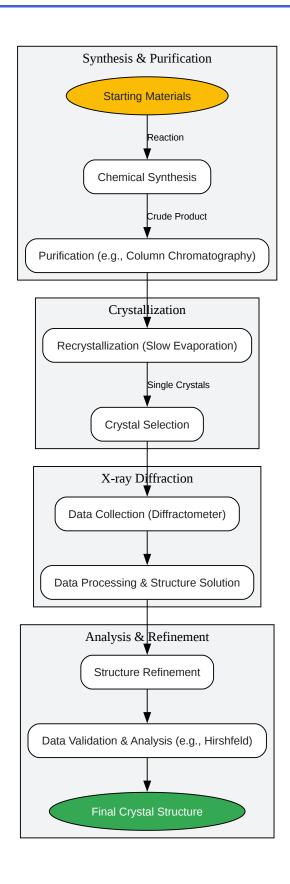
X-ray Diffraction Data Collection and Structure Refinement

Single-crystal X-ray diffraction data is collected using a diffractometer, typically with Mo Kα radiation. The collected data is then processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². Computational methods, such as Density Functional Theory (DFT), are often employed to complement and validate the experimental X-ray data.[2] Hirshfeld surface analysis is also a valuable tool for analyzing intermolecular interactions within the crystal packing.[3][4][5]

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for X-ray crystallography of a furan-2-carboxylate derivative.





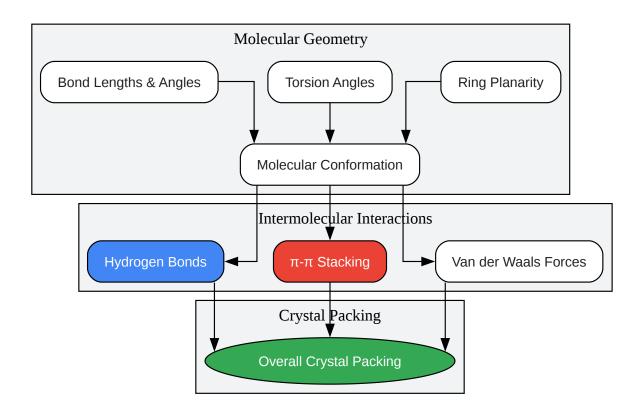
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Caption: Experimental workflow for X-ray crystallography.



Logical Relationships in Structural Analysis

The interpretation of crystallographic data involves understanding the relationships between molecular structure, intermolecular forces, and the resulting crystal packing.



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Caption: Logic of crystallographic structural analysis.

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